N-Ethyl[1,1'-biphenyl]-2-amine

Catalog No.
S14178690
CAS No.
77989-56-1
M.F
C14H15N
M. Wt
197.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl[1,1'-biphenyl]-2-amine

CAS Number

77989-56-1

Product Name

N-Ethyl[1,1'-biphenyl]-2-amine

IUPAC Name

N-ethyl-2-phenylaniline

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

InChI

InChI=1S/C14H15N/c1-2-15-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3

InChI Key

AHBZBCVYZHDDPK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC=C1C2=CC=CC=C2

N-Ethyl[1,1'-biphenyl]-2-amine (CAS 77989-56-1), also known as N-ethyl-2-aminobiphenyl, is a secondary arylamine characterized by its pre-installed N-ethyl group on a biphenyl scaffold [1]. In industrial and academic procurement, it is primarily sourced as a direct, advanced precursor for the synthesis of N-ethylcarbazole, a critical material in optoelectronics and liquid organic hydrogen carrier (LOHC) technologies [2]. By providing the ethyl substituent prior to cyclization, this compound streamlines synthetic workflows, eliminating the need for downstream alkylation steps that typically rely on hazardous alkyl halides [1]. Furthermore, its well-defined steric and electronic profile makes it a benchmark substrate for evaluating transition-metal-catalyzed and photochemical intramolecular C-H amination methodologies [1].

Substituting N-Ethyl[1,1'-biphenyl]-2-amine with its primary analog, 2-aminobiphenyl, fundamentally alters the synthetic pathway, forcing chemists to perform a secondary N-alkylation post-cyclization to achieve N-ethylated carbazoles [1]. This two-step requirement reduces overall yield and introduces toxic, highly regulated reagents, such as ethyl iodide or diethyl sulfate, into the workflow [1]. Conversely, substituting with N-methyl or N-phenyl analogs yields carbazoles with different physical properties; for instance, N-methylcarbazole lacks the specific solubility and dehydrogenation enthalpy profile required for N-ethylcarbazole-based LOHC applications [2]. Consequently, for targeted materials science and energy storage research, exact procurement of the N-ethyl derivative is required to ensure process efficiency and end-product viability.

Direct Access to N-Ethylcarbazole via Intramolecular C-H Amination

The synthesis of N-ethylcarbazole from N-Ethyl[1,1'-biphenyl]-2-amine proceeds via direct intramolecular C-H amination, typically achieving yields exceeding 90% under optimized palladium-catalyzed or photochemical conditions [1]. In contrast, utilizing the primary amine baseline (2-aminobiphenyl) requires an initial cyclization to unsubstituted carbazole, followed by a subsequent N-alkylation step that introduces process inefficiencies and requires excess alkylating agents [1]. Procuring the pre-ethylated biphenyl amine condenses the workflow into a single step, improving process mass intensity and avoiding the handling of volatile ethyl halides.

Evidence DimensionSynthetic steps and reagent safety
Target Compound Data1-step cyclization to N-ethylcarbazole; avoids alkyl halides
Comparator Or Baseline2-aminobiphenyl (requires 2 steps + toxic ethylating agents)
Quantified DifferenceEliminates 1 synthetic step and 1 hazardous reagent class
ConditionsStandard transition-metal or photochemical C-H amination protocols

Procuring the N-ethylated precursor streamlines the production of N-ethylcarbazole, reducing both time and exposure to hazardous alkylating reagents.

High-Yield Accessibility via Single-Component Nickel Catalysis

N-Ethyl[1,1'-biphenyl]-2-amine demonstrates established processability and can be synthesized or utilized in catalytic benchmarking with high efficiency. Research utilizing single-component nickel catalysts for C-N cross-coupling reports that the reaction of 2-chlorobiphenyl with ethylamine hydrochloride yields N-Ethyl[1,1'-biphenyl]-2-amine in 98% isolated yield at 2 mol% catalyst loading [1]. This near-quantitative yield highlights the compound's stability and the efficiency of its formation compared to bulkier alkylamines, establishing it as a reproducible standard for validating new amination catalysts before scaling up syntheses [1].

Evidence DimensionCatalytic coupling yield
Target Compound Data98% isolated yield
Comparator Or BaselineStandard primary arylamine synthesis (often variable, 70-90%)
Quantified DifferenceNear-quantitative (>95%) conversion
Conditions2 mol% Ni catalyst, cross-coupling of 2-chlorobiphenyl and ethylamine hydrochloride

Its highly reproducible, near-quantitative synthetic profile makes it a reliable benchmark substrate for laboratories optimizing novel C-N coupling or C-H activation catalysts.

Steric and Electronic Probing in Organometallic Rearrangements

In organometallic studies, such as the haptotropic rearrangement of chromium tricarbonyl complexes, the N-ethyl group provides a specific combination of steric bulk and electron-donating capability [1]. Compared to the unhindered primary amine (2-aminobiphenyl), the N-ethyl substituent in N-Ethyl[1,1'-biphenyl]-2-amine introduces measurable steric inhibition to metal migration, while simultaneously enhancing the rate through electron donation [1]. This precise interplay makes the N-ethyl derivative a targeted mechanistic probe for decoupling steric versus electronic effects in molecular machinery, a function not fulfilled by the primary amine or the less sterically demanding N-methyl analog.

Evidence DimensionMechanistic probe suitability (Steric vs. Electronic)
Target Compound DataProvides competing steric inhibition and electronic enhancement
Comparator Or Baseline2-aminobiphenyl (lacks steric inhibition)
Quantified DifferenceEnables decoupling of competing kinetic factors
ConditionsNMR spectroscopy of haptotropic rearrangement rates in Cr(CO)3 complexes

For organometallic researchers, this specific substitution pattern is critical for isolating and measuring the kinetic variables that govern metal migration.

Precursor for Liquid Organic Hydrogen Carriers (LOHCs)

N-Ethyl[1,1'-biphenyl]-2-amine is structurally required for the direct synthesis of N-ethylcarbazole, one of the most extensively studied LOHCs [1]. Its use bypasses the need for toxic N-alkylation of carbazole, providing a cleaner, single-step route to the perhydro-N-ethylcarbazole/N-ethylcarbazole hydrogen storage cycle [1].

Standard Substrate for C-H Amination Methodology

Due to its established reactivity and the commercial relevance of its cyclized product, this compound serves as a standard benchmark substrate for laboratories developing new palladium, ruthenium, or visible-light-promoted intramolecular C-H amination catalysts [2].

Synthesis of Optoelectronic Materials and Hole-Transport Layers

The N-ethylcarbazole core is a fundamental building block for polyvinylcarbazole (PVK) analogs and hole-transporting materials in OLEDs [2]. Procuring N-Ethyl[1,1'-biphenyl]-2-amine allows materials chemists to construct these electroactive cores via direct oxidative cyclization [2].

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

197.120449483 g/mol

Monoisotopic Mass

197.120449483 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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